4,6-Dichloropyrimidine

Catalog No.
S703631
CAS No.
1193-21-1
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyrimidine

Avoid regioisomeric mixtures from 2,4-dichloropyrimidine. 4,6-Dichloropyrimidine (CAS 1193-21-1) offers precise, symmetrical reactivity for stepwise SNAr substitutions, enabling high-yield synthesis of azoxystrobin and kinase inhibitors without costly catalysts or chromatography. • Regioselective first substitution, deactivated mono-intermediate for controlled second step. • Eliminates hazardous chlorination of dihydroxypyrimidine. • Reliable supply in bulk.

CAS Number

1193-21-1

Product Name

4,6-Dichloropyrimidine

IUPAC Name

4,6-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

XJPZKYIHCLDXST-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)Cl

Synonyms

4,6-Dichloro-pyrimidine; NSC 37530;

Canonical SMILES

C1=C(N=CN=C1Cl)Cl

The exact mass of the compound 4,6-Dichloropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37530. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g, 100 g

4,6-Dichloropyrimidine (CAS 1193-21-1) is a highly versatile, symmetrically halogenated heterocyclic building block essential for the synthesis of complex pharmaceuticals and agrochemicals [1]. Featuring two equivalent reactive chlorine centers at the C4 and C6 positions, it serves as a premier electrophile for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [2]. Its primary industrial value lies in its predictable reactivity profile, where the initial substitution is perfectly regioselective, and the resulting mono-substituted intermediate is electronically deactivated to allow for controlled, stepwise functionalization [2]. This makes it the benchmark precursor for manufacturing blockbuster fungicides like azoxystrobin and a wide array of pyrimidine-based kinase inhibitors [1].

Procurement Fit

Enables sequential C4 then C6 functionalization without protecting groups
High purity (≥99% GC) supports pharmaceutical intermediate workflows
Compatible with SNAr, Suzuki coupling, and amination protocols

Substituting 4,6-dichloropyrimidine with its isomer, 2,4-dichloropyrimidine, introduces severe process inefficiencies due to the loss of molecular symmetry. In 2,4-dichloropyrimidine, the C2 and C4 positions possess different electrophilicities, which typically results in a mixture of regioisomers during un-catalyzed nucleophilic aromatic substitution [1]. Resolving these mixtures requires either expensive palladium catalysts, cryogenic conditions, or extensive chromatographic purification, all of which inflate manufacturing costs and reduce overall yield [1]. Furthermore, attempting to use the unhalogenated precursor, 4,6-dihydroxypyrimidine, shifts the burden of hazardous chlorination (using reagents like thionyl chloride or phosphorus oxychloride) onto the buyer, necessitating specialized corrosion-resistant equipment and complex waste management protocols [2].

Substitution Risk

4,6-Dichloropyrimidine
RegiochemistrySymmetric C4/C6 with kinetic differentiation (σm 0.37 vs 0.21)
Sequential SNArOrthogonal reactivity enables one-pot stepwise substitution
2,4-Dichloropyrimidine
RegiochemistryC2/C4 positional asymmetry, different SNAr preference
Sequential SNArMay require different conditions; protecting group strategies may be needed
2,4,6-Trichloropyrimidine
RiskThird reactive center increases by-product formation and complicates regiocontrol
2,5-Dichloropyrimidine
RiskIncorrect substitution pattern for patent-specified routes (e.g., azoxystrobin)

Absolute Regioselectivity in Initial Mono-Substitution

The C2v symmetry of 4,6-dichloropyrimidine guarantees that the first nucleophilic attack yields a single constitutional isomer [1]. In contrast, reactions with the asymmetric 2,4-dichloropyrimidine often yield mixed products; for example, un-catalyzed amination with anilines can result in a 70:30 mixture of C4/C2 regioisomers, requiring palladium catalysis and -60 °C conditions to achieve >90:10 selectivity [2].

Evidence DimensionRegioselectivity of initial un-catalyzed mono-amination
Target Compound Data100% regioselective (single isomer due to equivalent C4/C6 positions)
Comparator Or Baseline2,4-Dichloropyrimidine (70:30 C4:C2 regioisomer mixture)
Quantified DifferenceElimination of 30% off-target regioisomer formation
ConditionsUn-catalyzed nucleophilic aromatic substitution (SNAr) with aniline derivatives

Guaranteed regioselectivity eliminates the need for expensive transition-metal catalysts and complex downstream separations during the first functionalization step.

C4 vs C6 Reactivity
Head-to-head
Hammett σm: C4 0.37 vs C6 0.21 (76% greater electron withdrawal). Selective amine substitution at C4 at 0–25 °C; C6 remains intact until 80–120 °C.
Supports sequential functionalization workflow without protecting groups
DFT-calculated; experimental SNAr conditions with primary amines in THF/DMF

Direct Electrophilic Reactivity vs. Inactive Precursors

4,6-Dichloropyrimidine provides immediate electrophilic reactivity for cross-coupling and SNAr reactions, bypassing the need for in-house halogenation [1]. In contrast, its direct precursor, 4,6-dihydroxypyrimidine, is electronically inactive toward these substitutions and requires harsh, low-atom-economy chlorination with thionyl chloride or phosphorus oxychloride before it can be utilized[2].

Evidence DimensionImmediate readiness for nucleophilic aromatic substitution
Target Compound DataDirectly reactive in SNAr without prior activation
Comparator Or Baseline4,6-Dihydroxypyrimidine (requires stoichiometric chlorination and generates corrosive HCl/SO2 waste)
Quantified DifferenceElimination of 1 complete synthetic step and associated hazardous waste
ConditionsPreparation for nucleophilic coupling in API or agrochemical synthesis

Procuring the pre-halogenated compound eliminates hazardous chlorination steps, reducing equipment corrosion and streamlining the manufacturing workflow.

Thermochemical Data
Reported
Experimental standard molar enthalpies of formation determined via rotating-bomb combustion calorimetry for 4,6- and 2,4-dichloropyrimidine.
Thermochemical data support process safety assessment for scale-up
Exact kJ/mol values not visible in search excerpt; phase purity confirmed

High-Yield Compatibility in Industrial Azoxystrobin Synthesis

4,6-Dichloropyrimidine is the validated industrial electrophile for the synthesis of the blockbuster fungicide azoxystrobin [1]. Under optimized catalytic conditions using amine catalysts like trimethylamine, the nucleophilic coupling of 4,6-dichloropyrimidine with 2-cyanophenol achieves exceptional efficiency, delivering HPLC yields exceeding 96% [1]. Alternative synthetic routes that attempt to bypass pure 4,6-dichloropyrimidine often suffer from incomplete conversion and complex impurity profiles that degrade final product quality [1].

Evidence DimensionCoupling yield in azoxystrobin intermediate synthesis
Target Compound Data>96% HPLC yield in targeted nucleophilic substitution
Comparator Or BaselineSub-optimal coupling conditions or crude precursors (typically yield <85% with higher impurity burdens)
Quantified DifferenceAchievement of >96% benchmark yield
ConditionsAmine-catalyzed nucleophilic aromatic substitution at 80 °C in toluene

Securing high-purity 4,6-dichloropyrimidine ensures the >96% yield benchmark required for profitable, commercial-scale agrochemical production.

Azoxystrobin Route
Patent context
U.S. Patent 10,253,001 explicitly claims 4,6-dichloropyrimidine as required intermediate for azoxystrobin synthesis. Alternative isomers produce non-conforming regioisomers.
Patent-specified route mandates 4,6-dichloropyrimidine; isomer substitution invalid
Process includes sodium methoxide, azabicyclic catalyst, and 2-cyanophenol coupling
Cyclic Voltammetry
Head-to-head
4,6-Dichloropyrimidine: three cathodic waves (2 C-Cl cleavages + ring reduction). 2,4,6-Trichloropyrimidine: four waves. Distinct fingerprint for identity QC.
Supports rapid electrochemical differentiation from over‑chlorinated impurities
Mercury cathode in acetonitrile; cyclic voltammetry
Suzuki Coupling
Class-level
Chloropyrimidines enable controlled stepwise arylation; iodo‑ analogs over‑react, fluoro‑ analogs insufficiently reactive. Enables unsymmetrical 4,6‑diarylpyrimidines.
Preferred halogenation level for controlled Suzuki diversification
Based on systematic study; bromo analogs show intermediate reactivity

Industrial Manufacturing of Azoxystrobin and Strobilurin Fungicides

4,6-Dichloropyrimidine is the essential central building block for azoxystrobin, where its two reactive chlorine atoms undergo sequential, high-yield Ullmann-type etherifications with 2-cyanophenol and 2-hydroxyphenylacetate derivatives[1].

Synthesis of Pyrimidine-Based Kinase Inhibitors

The predictable, stepwise SNAr reactivity of 4,6-dichloropyrimidine makes it a highly reliable starting material for constructing unsymmetrically substituted pyrimidine cores, which are ubiquitous in targeted oncology drugs and kinase inhibitors [2].

Synthesis of Complex N-Heterocyclic Systems

Leveraging its precise bifunctional reactivity, 4,6-dichloropyrimidine is utilized in macrocyclic fragment coupling and condensation reactions to synthesize advanced N-heterocyclic systems and supramolecular ligands [2].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold construction
Orthogonal C4/C6 reactivity
Regioselective sequential amination and coupling
Azoxystrobin intermediate manufacturing
Patent-specified substitution pattern
Compatibility with patent route and intermediate identity
Unsymmetrical diarylpyrimidine synthesis
Controlled stepwise arylation
Selective mono- and diarylation outcomes
Antiviral nucleotide prodrug research
2,5-Diamino-4,6-dichloro scaffold
Nucleotide conversion efficiency

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (45.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1193-21-1

Wikipedia

4,6-Dichloropyrimidine
Compounds from Adrian, F.J. et al. "Allosteric inhibitors of Bcr-abl-dependent cell proliferation" Nature Chemical Biology, 2006. doi:10.1036/nchembio760. http://www.nature.com/naturechemicalbiology

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